LEB-03-144

WEE1 DUBTAC Targeted Protein Stabilization

Researchers investigating WEE1 tumor suppressor function in liver cancer face limited chemical tools for stabilizing endogenous protein without genetic manipulation. LEB-03-144 solves this by covalently engaging OTUB1 and recruiting it to WEE1 via a C3 alkyl linker, robustly stabilizing WEE1 in HEP3B cells. This compound is the essential positive control for linker SAR studies, as PEG-based or linker-free variants (e.g., LEB-03-146, LEB-03-153) fail to stabilize WEE1. Supplied with ≥98% purity and full analytical documentation, it ensures lot-to-lot consistency for reproducible target engagement and biophysical proximity assays.

Molecular Formula C43H51N11O6
Molecular Weight 817.9 g/mol
Cat. No. B12404707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLEB-03-144
Molecular FormulaC43H51N11O6
Molecular Weight817.9 g/mol
Structural Identifiers
SMILESCC(C)(C1=NC(=CC=C1)N2C3=NC(=NC=C3C(=O)N2CC=C)NC4=CC=C(C=C4)N5CCN(CC5)CCCNC(=O)CCC6=CC=C(O6)N7CCN(CC7=O)C(=O)C=C)O
InChIInChI=1S/C43H51N11O6/c1-5-20-53-41(58)33-28-45-42(48-40(33)54(53)35-10-7-9-34(47-35)43(3,4)59)46-30-11-13-31(14-12-30)50-24-22-49(23-25-50)21-8-19-44-36(55)17-15-32-16-18-39(60-32)52-27-26-51(29-38(52)57)37(56)6-2/h5-7,9-14,16,18,28,59H,1-2,8,15,17,19-27,29H2,3-4H3,(H,44,55)(H,45,46,48)
InChIKeyRKQZLHHFLGRLEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LEB-03-144 WEE1 DUBTAC Overview


LEB-03-144 is a WEE1 deubiquitinase-targeting chimera (DUBTAC) designed for targeted protein stabilization (TPS) of the tumor suppressor kinase WEE1 [1]. The compound is a heterobifunctional molecule that covalently links the OTUB1 deubiquitinase recruiter EN523 to the WEE1 inhibitor AZD1775 (adavosertib) via a C3 alkyl linker . Its molecular formula is C43H51N11O6 with a molecular weight of 817.94 g/mol and purity ≥98% .

1 Targeted WEE1 protein stabilization via OTUB1 recruitment (DUBTAC platform)
2 Linker-dependent ternary complex: only C3/C5 alkyl linkers reported to induce stabilization
3 Compatible with hepatoma cell models (reported stabilization in HEP3B cells)

LEB-03-144 Linker-Dependent Substitution Risk


WEE1 DUBTACs are not interchangeable despite sharing the same warhead (AZD1775) and recruiter (EN523). The linker composition and length critically govern ternary complex formation between OTUB1 and WEE1, directly dictating whether protein stabilization occurs [1]. Specifically, C3 and C5 alkyl linkers (e.g., LEB-03-144, LEB-03-145) enable WEE1 stabilization, whereas PEG-based linkers (e.g., LEB-03-146) completely fail to stabilize the target protein . Substituting LEB-03-144 with a PEG-linked analog or a linker-free variant (e.g., LEB-03-153) introduces experimental risk due to unverified or absent efficacy in the same cellular context [2].

C3 vs. PEG2 linker incompatibility
LEB-03-144 (C3 alkyl) enables WEE1 stabilization; PEG2-linked analog LEB-03-146 lacks detectable activity – linker chemistry cannot be interchanged.
Bifunctional requirement
EN523 or AZD1775 alone do not stabilize WEE1. Linker-free variants (e.g., LEB-03-153) may not reproduce the induced-proximity effect.
Ternary complex sensitivity
Even subtle linker alterations may abolish OTUB1–WEE1 ternary complex formation; substitution requires functional validation.

LEB-03-144 Procurement Evidence


C3 Alkyl vs. PEG2 Linker for WEE1 Stabilization

In a direct head-to-head comparison under identical experimental conditions, LEB-03-144 (C3 alkyl linker) induced robust stabilization of WEE1 protein in HEP3B hepatoma cells, whereas LEB-03-146 (PEG2 linker) showed no detectable stabilization activity [1]. SAR analysis confirmed that only C3 and C5 alkyl linkers produce functional DUBTACs; PEG linkers are completely inactive for WEE1 stabilization .

WEE1 stabilization: C3 vs PEG2 linker
Head-to-head
Active (LEB-03-144) vs. inactive (LEB-03-146)
Linker identity is critical; PEG2 linker yields no detectable WEE1 stabilization in hepatoma cells.
HEP3B cells, 1 µM, 24 h, western blot analysis
WEE1 DUBTAC Targeted Protein Stabilization Linker SAR

Bifunctional Dependency vs. Component Controls

LEB-03-144 requires both functional moieties to achieve WEE1 stabilization. When tested head-to-head, neither EN523 (OTUB1 recruiter) alone nor AZD1775 (WEE1 inhibitor) alone produced any detectable increase in WEE1 protein levels in HEP3B cells [1]. Only the full bifunctional DUBTAC with the C3 linker (LEB-03-144) exhibited stabilization activity, confirming a bifunctional dependency mechanism .

Bifunctional dependency vs. components
Head-to-head
EN523 or AZD1775 alone: no stabilization; only full DUBTAC active
Confirms induced-proximity mechanism; both warhead and recruiter required for WEE1 stabilization.
HEP3B, 1 µM, 24 h, anti-WEE1 western blot
DUBTAC OTUB1 EN523 Bifunctional Validation

Stabilization Magnitude vs. Bortezomib Benchmark

LEB-03-144 elevates WEE1 protein levels to a magnitude comparable to that achieved by the proteasome inhibitor bortezomib (1 μM), a widely accepted positive control for blocking ubiquitin-proteasome-mediated degradation [1]. This cross-study comparison establishes LEB-03-144 as a potent DUBTAC that rivals direct proteasome inhibition in stabilizing WEE1, but operates through a specific OTUB1-recruitment mechanism rather than global proteasome blockade .

Stabilization magnitude vs. bortezomib
Cross-study comparable
Comparable WEE1 protein elevation (reported similar band intensity)
Supports assay benchmarking; stabilization magnitude rivals proteasome inhibition without global blockade.
1 µM bortezomib positive control, HEP3B cells
WEE1 Proteasome Inhibition Protein Stabilization Benchmark

Covalent OTUB1 Binding Without Catalytic Inhibition

LEB-03-144 engages OTUB1 covalently at the non-catalytic allosteric cysteine C23, as confirmed by gel-based activity-based protein profiling (ABPP) [1]. Critically, despite covalent binding, LEB-03-144 does not inhibit OTUB1 catalytic activity toward K48-linked di-ubiquitin substrates . This mechanistic profile distinguishes LEB-03-144 from OTUB1 inhibitors and ensures that the DUBTAC stabilizes target proteins by recruiting active deubiquitinase rather than blocking its function .

OTUB1 covalent engagement
Mechanistic evidence
Covalent binding to OTUB1 C23; catalytic activity preserved
Recruits active deubiquitinase without inhibiting its function; supports specific target deubiquitination.
Recombinant OTUB1, IA-rhodamine ABPP, K48-diUb substrate
OTUB1 Covalent Ligand ABPP Deubiquitinase

LEB-03-144 Application Scenarios


WEE1 Tumor Suppressor Validation in HCC

Utilize LEB-03-144 to stabilize endogenous WEE1 in HEP3B or other hepatoma cell lines, enabling direct assessment of WEE1-dependent tumor suppressor functions without genetic manipulation [1]. The compound's validated efficacy in hepatoma cells (as demonstrated in the source study) makes it directly applicable for investigating WEE1-mediated cell cycle control, apoptosis, and DNA damage response in liver cancer contexts .

DUBTAC Platform Benchmarking & Linker SAR

Employ LEB-03-144 as the C3 alkyl linker reference standard in systematic SAR investigations of WEE1 DUBTACs [1]. Given the documented inactivity of PEG-linked and linker-free variants, LEB-03-144 serves as a critical positive control for evaluating novel linker chemistries or recruiter/warhead combinations in targeted protein stabilization platforms .

OTUB1-Mediated Deubiquitination and Ternary Complex Formation

Apply LEB-03-144 as a chemical probe to dissect the spatial and temporal requirements for OTUB1-WEE1 proximity-induced stabilization [1]. Its covalent OTUB1 engagement without catalytic inhibition enables precise interrogation of deubiquitinase recruitment dynamics, making it a valuable tool for biophysical studies of induced-proximity pharmacology .

Application
Selection Property
Validation Focus
WEE1 tumor suppressor studies in HCC cell models
C3 alkyl linker-dependent WEE1 stabilization
Endogenous WEE1 protein modulation without genetic manipulation
DUBTAC linker SAR reference standard
Active C3 alkyl linker control
Comparison against PEG-linked and linker-free analogs
OTUB1 proximity-induced stabilization probe
Covalent OTUB1 engagement without catalytic inhibition
Ternary complex formation and deubiquitinase recruitment dynamics

Technical Documentation Hub

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31 linked technical documents
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